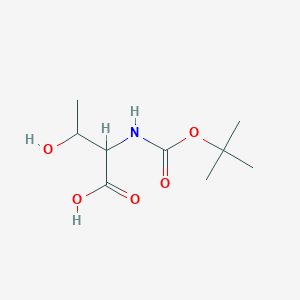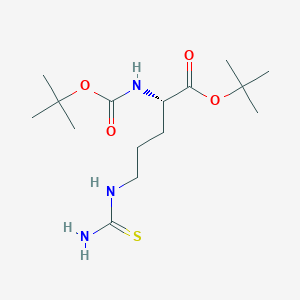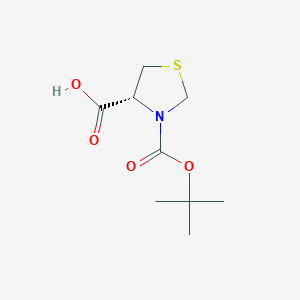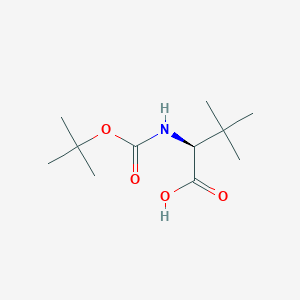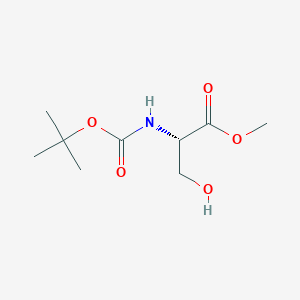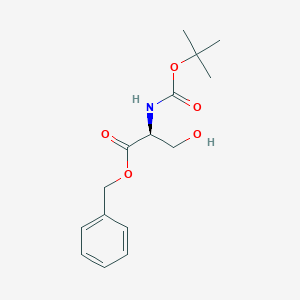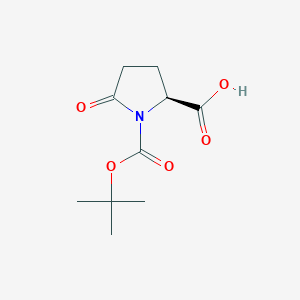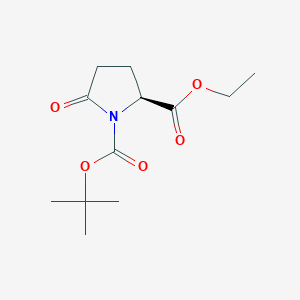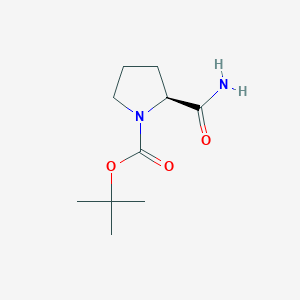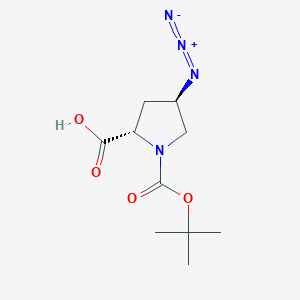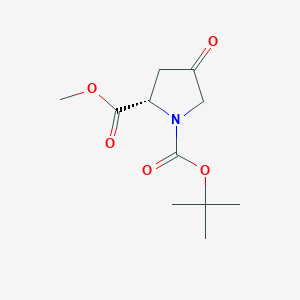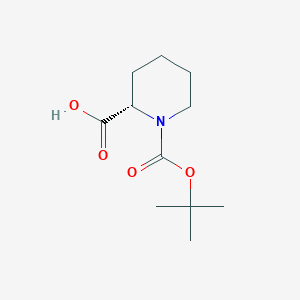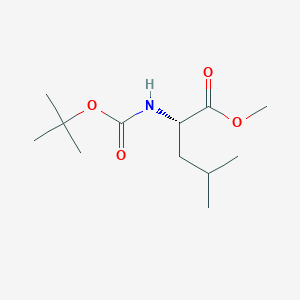
Boc-Leu-OMe
Vue d'ensemble
Description
N-(tert-butoxycarbonyl)-L-leucine methyl ester, commonly known as Boc-Leu-OMe, is an organic compound with the chemical formula C13H25NO4 and a molecular weight of 259.34 g/mol . It is a white crystalline solid that is soluble in some organic solvents such as ether and dimethylformamide. This compound is air-stable but breaks down easily in light . This compound is an important amino protecting group used in biochemistry and organic synthesis to protect the amino group of leucine, preventing unnecessary reactions with other reactants .
Applications De Recherche Scientifique
Boc-Leu-OMe has a wide range of scientific research applications. In chemistry, it is used as a protecting group in peptide synthesis, allowing for the selective protection and deprotection of amino groups . In biology and medicine, it is used in the synthesis of peptides and proteins, which are crucial for studying biological processes and developing therapeutic agents . The compound is also used in the development of peptide-based therapeutics, which have shown promise in treating various diseases . Additionally, this compound is used in the preparation of room-temperature ionic liquids derived from tert-butoxycarbonyl-protected amino acids, which have applications in dipeptide synthesis .
Mécanisme D'action
Target of Action
Boc-Leu-OMe, also known as methyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-methylpentanoate , is a derivative of leucine
Mode of Action
It prevents unwanted side reactions by temporarily blocking reactive sites .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure, and this compound’s structure suggests it may have certain lipophilic properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment might affect the stability of the Boc group . Additionally, factors such as temperature and the presence of other compounds could also influence its action and stability.
Analyse Biochimique
Biochemical Properties
Boc-Leu-OMe plays a crucial role in peptide synthesis, particularly in solution-phase and liquid-phase peptide syntheses . It interacts with various enzymes and proteins to facilitate peptide bond formation .
Cellular Effects
The effects of this compound on cells are primarily observed in the context of peptide synthesis. It influences cell function by enabling the formation of peptide bonds, which are essential for protein structure and function .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in peptide bond formation. It participates in binding interactions with amino acids, facilitating enzyme-catalyzed reactions that lead to the formation of peptide bonds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can be observed over time during the process of peptide synthesis. Its stability and degradation are factors that influence the efficiency of peptide bond formation .
Metabolic Pathways
This compound is involved in the metabolic pathways of peptide synthesis. It interacts with enzymes that catalyze the formation of peptide bonds, influencing metabolic flux and metabolite levels .
Subcellular Localization
The subcellular localization of this compound is likely determined by the cellular machinery involved in peptide synthesis. It may be directed to specific compartments or organelles where these processes occur .
Méthodes De Préparation
Boc-Leu-OMe is typically prepared by esterification of L-leucine with methanol, followed by the addition of tert-butoxycarbonyl (Boc) as an amino protecting group . The synthetic route involves the use of sodium methoxide as a catalyst and an activated powder of 3Å molecular sieve under an argon atmosphere . The reaction mixture is stirred and heated at 70°C for 99 hours under argon flow conditions . Industrial production methods often involve similar esterification processes but on a larger scale, ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Boc-Leu-OMe undergoes various types of chemical reactions, including amidation, esterification, and peptide bond formation . Common reagents used in these reactions include cyclic propylphosphonic anhydride (T3P®), which promotes amidation in the solution-phase through a biomimetic approach . The major products formed from these reactions are typically peptides and other amino acid derivatives . The compound can also participate in reduction reactions, such as the NaBH4-mediated reduction of benzoic acid to benzyl alcohol .
Comparaison Avec Des Composés Similaires
Boc-Leu-OMe is similar to other Boc-protected amino acid methyl esters, such as Boc-L-phenylalanine methyl ester and Boc-L-isoleucine methyl ester . These compounds also serve as protecting groups in peptide synthesis, but this compound is unique in its ability to protect the amino group of leucine specifically . Compared to other protecting groups, such as Fmoc (9-fluorenylmethyloxycarbonyl), Boc provides higher solubility and purity of hydrophobic peptides . the Boc group requires stronger acidic conditions for deprotection, which can be a disadvantage in some synthetic applications .
Similar Compounds
- Boc-L-phenylalanine methyl ester
- Boc-L-isoleucine methyl ester
- Boc-L-proline methyl ester
- Boc-L-alanine methyl ester
Propriétés
IUPAC Name |
methyl (2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)16-6)13-11(15)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,13,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEVMIMUBKMNOU-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446903 | |
| Record name | Methyl N-(tert-butoxycarbonyl)-L-leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63096-02-6 | |
| Record name | Methyl N-(tert-butoxycarbonyl)-L-leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-Butoxycarbonyl)-L-leucine methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of incorporating Boc-Leu-OMe in the fluorescent trichogin analogues?
A1: The research focuses on understanding the mechanism of action of the naturally occurring peptide antibiotic Trichogin GA IV. The researchers synthesized two fluorescent trichogin analogues, A3 and F10, to study their interaction with model membranes using fluorescence spectroscopy [, ]. The this compound moiety is not naturally present in Trichogin GA IV. It is part of a modification introduced to incorporate fluorescent probes into the peptide sequence. In analogue A3, the this compound segment is linked to a β-(1-azulenyl)-L-alanine (Aal) residue, while in F10, it's attached to a fluorenyl-9-methylcarbonyl (Fmc) group []. This modification strategy facilitates the study of the peptide's behavior in a membrane environment without significantly altering its structural and functional properties compared to the native Trichogin GA IV.
Q2: How does the presence of this compound in the analogues affect their interaction with model membranes?
A2: The research primarily focuses on the fluorescent probes (Aal and Fmc) to study the trichogin analogues' interaction with model membranes. The this compound segment, being a linker for the probe, is not directly investigated for its specific contribution to membrane interaction. The studies primarily utilize the fluorescence properties of Aal and Fmc to decipher the peptide's localization, aggregation behavior, and the associated membrane-perturbing effects []. Further research focusing specifically on modifications of the this compound segment might reveal its potential influence on the peptide's membrane activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


